2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a biphenyl carboxamido group at the 2-position and an isopropyl group at the 6-position. Its hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-15(2)27-13-12-19-20(14-27)30-24(21(19)22(25)28)26-23(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16;/h3-11,15H,12-14H2,1-2H3,(H2,25,28)(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOOPPXYEVDXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride , with CAS number 1217063-19-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.0 g/mol . It features a biphenyl group and multiple functional groups that contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClN3O2S |
| Molecular Weight | 456.0 g/mol |
| CAS Number | 1217063-19-8 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit antimicrobial properties. A study highlighted the effectiveness of related thieno[2,3-c]pyridine derivatives against drug-resistant bacterial strains, suggesting that this compound may also possess similar activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action involves inhibition of key enzymes or pathways critical for microbial survival. Specifically, the compound may target bacterial cell wall synthesis or interfere with metabolic pathways essential for growth. The presence of the carboxamide functional group is known to enhance binding affinity to enzyme active sites .
Case Studies
- Case Study on Antibacterial Efficacy :
- In Vivo Studies :
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs derived from this compound. These studies aim to optimize biological activity while minimizing toxicity:
| Compound | IC50 (µM) against Dxr | Comments |
|---|---|---|
| Compound A | 0.44 | Strong inhibitor |
| Compound B | 2.91 | Moderate activity |
| Compound C | 12.5 | Potential lead for further study |
The table above summarizes findings related to the inhibitory concentration (IC50) values against the enzyme Dxr (dehydroxyribose phosphate reductase), which is crucial in bacterial metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The tetrahydrothieno[2,3-c]pyridine scaffold is analogous to 2-amino-3-benzoylthiophenes, which are well-studied for their allosteric enhancement of adenosine A1 receptor binding . Key structural comparisons include:
Key Findings :
- Thiophene vs.
- Substituent Effects: The biphenyl group in the target compound likely enhances hydrophobic interactions with receptor pockets, similar to the 3-(trifluoromethyl)phenyl group in PD 81,723 . The 6-isopropyl group increases lipophilicity, which may improve membrane permeability but could introduce steric hindrance. In contrast, the 4-chlorophenoxy group in the compound introduces electronegativity, which may affect electronic interactions with receptors .
Functional Group Contributions
Amino and Carbonyl Groups
- The 2-amino group in thiophene derivatives (e.g., PD 81,723) is critical for forming hydrogen bonds with adenosine A1 receptors .
- The keto carbonyl in PD 81,723 is essential for activity; the carboxamide in the target compound mimics this functionality, suggesting conserved binding mechanisms .
Aromatic Substitutions
- Substitutions on aromatic rings (e.g., biphenyl in the target compound vs. trifluoromethylphenyl in PD 81,723) influence potency. The biphenyl system may engage in extended π-π stacking, whereas electron-withdrawing groups (e.g., -CF3) optimize charge-transfer interactions .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride to ensure high yield and purity?
Answer: The synthesis of this compound involves multi-step organic reactions requiring precise control of:
- Temperature : Exothermic steps (e.g., amide coupling) may require cooling to prevent side reactions, while cyclization steps might need heating (e.g., 80–100°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane aids in extraction .
- Reaction time monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and identify optimal quenching points .
Post-synthesis, purity is validated via HPLC (e.g., Phenomenex Luna C18 column with gradient elution) and NMR (e.g., δ 7.65–7.31 ppm for aromatic protons) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- High-resolution mass spectrometry (HR-ESMS) : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+) with <5 ppm error .
- Multinuclear NMR : 1H/13C NMR identifies proton environments (e.g., tetrahydrothieno ring protons at δ 3.05–4.49 ppm) and confirms substitution patterns .
- X-ray crystallography : SHELXL refinement resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How can researchers ensure batch-to-batch consistency in compound purity during scale-up?
Answer:
- HPLC standardization : Use validated methods (e.g., 10–95% CH3CN gradient over 10 min) with UV detection at 254 nm to quantify impurities (<5%) .
- Recrystallization optimization : Solvent systems (e.g., ethanol/water) remove residual solvents or unreacted intermediates .
- Quality control protocols : Implement in-process checks (e.g., TLC at each step) and final LC-MS to detect trace byproducts .
Advanced Research Questions
Q. How should researchers design bioactivity assays to evaluate the pharmacological potential of this compound?
Answer:
- Target selection : Prioritize receptors/kinases based on structural analogs (e.g., adenosine receptor modulation in tetrahydrothieno derivatives) .
- Assay conditions : Use cell-based models (e.g., HEK293 for GPCRs) with controls for solubility (DMSO concentration ≤0.1%) and cytotoxicity (MTT assay) .
- Dose-response analysis : Test concentrations spanning 0.1–100 μM, with triplicate measurements to calculate IC50/EC50 values .
Q. How can discrepancies between NMR and X-ray crystallography data be resolved during structural analysis?
Answer:
- Dynamic vs. static structure : NMR captures solution-state conformers, while X-ray shows the lowest-energy crystalline form. Use molecular dynamics simulations to reconcile differences .
- Refinement protocols : Apply SHELXL restraints for bond lengths/angles and validate with R-factor convergence (<5%) .
- Cross-validation : Compare NOESY (NMR) and X-ray data to identify flexible regions (e.g., isopropyl group rotamers) .
Q. What strategies are effective for analyzing the impact of substituent variations (e.g., biphenyl vs. fluorophenyl groups) on bioactivity?
Answer:
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., biphenyl → 4-fluorophenyl) to isolate electronic/steric effects .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like adenosine receptors .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding or hydrophobic interactions .
Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
Answer:
- Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C, sampling at 0, 6, 24, and 48 hours for HPLC degradation profiling .
- Light/temperature stress testing : Expose solid/liquid forms to 40°C/75% RH or UV light to identify degradation pathways (e.g., hydrolysis of carboxamide groups) .
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
